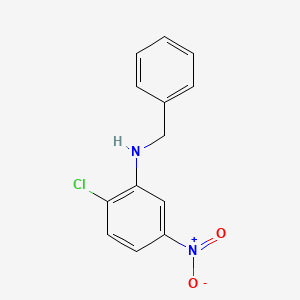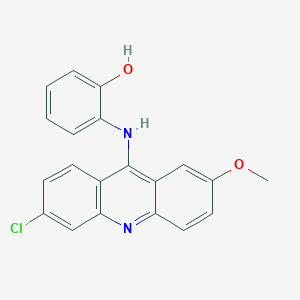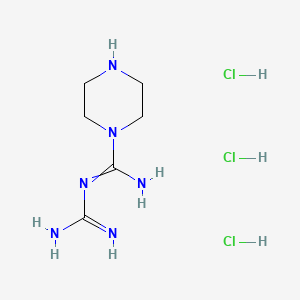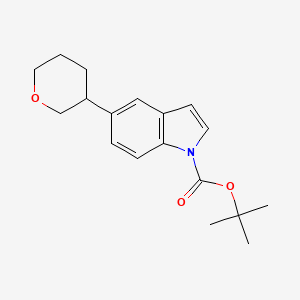
tert-butyl 5-(oxan-3-yl)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction. This can be achieved by reacting a suitable precursor with an acid catalyst.
Esterification: The final step involves the esterification of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the ester group or the indole core to yield reduced products.
Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen or the tetrahydropyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ester or indole derivatives.
Substitution: Substituted indole or tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound can be investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Drug Development: It can be used as a lead compound in drug discovery programs.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate depends on its specific application. In pharmacological studies, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole core can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
- tert-Butyl 5-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)-1H-indole-1-carboxylate
- tert-Butyl 5-(2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-yl)-1H-indole-1-carboxylate
Comparison:
- Structural Differences: The similar compounds listed above have different heterocyclic rings (pyrroloquinoline and pyrrolopyridine) compared to the tetrahydropyran ring in tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate.
- Biological Activity: The presence of different heterocyclic rings can lead to variations in biological activity and specificity towards molecular targets.
- Synthetic Routes: The synthetic routes for these compounds may differ due to the need to introduce different heterocyclic rings.
Conclusion
tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate is a versatile compound with potential applications in various fields such as chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in synthetic chemistry
Propiedades
Fórmula molecular |
C18H23NO3 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
tert-butyl 5-(oxan-3-yl)indole-1-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-18(2,3)22-17(20)19-9-8-14-11-13(6-7-16(14)19)15-5-4-10-21-12-15/h6-9,11,15H,4-5,10,12H2,1-3H3 |
Clave InChI |
IZHDWTBJWUGJCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3CCCOC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)

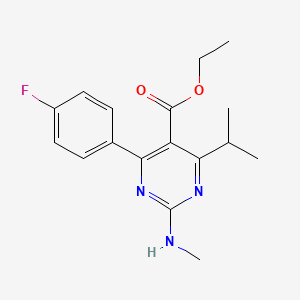
![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
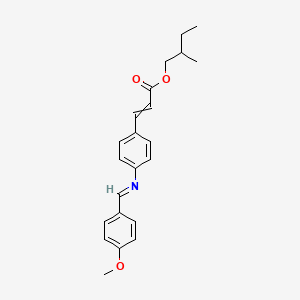
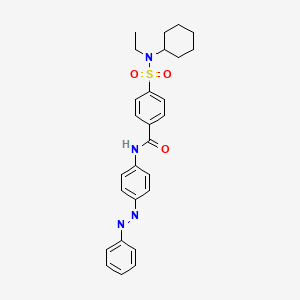
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
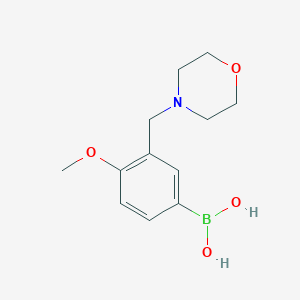
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
